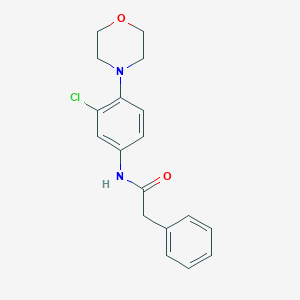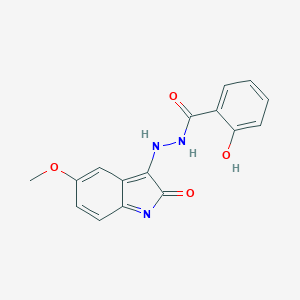
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of thiazolidinedione derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The mechanism of action of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide may also inhibit the production of reactive oxygen species (ROS), which play a role in inflammation. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's anti-cancer effects may be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's anti-diabetic effects may be due to its ability to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In animal models of diabetes, N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been shown to improve glucose tolerance and insulin sensitivity. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide in lab experiments is its ability to inhibit inflammation and oxidative stress. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's anti-cancer and anti-diabetic properties also make it a promising compound for further research. However, N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's mechanism of action is not fully understood, which may limit its potential applications. Additionally, the synthesis of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide can be time-consuming and may require specialized equipment.
将来の方向性
There are several future directions for research on N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide. One area of research could focus on elucidating N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's mechanism of action. This could involve studying N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's interactions with specific proteins and pathways. Another area of research could focus on optimizing the synthesis of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide to improve its purity and yield. Additionally, further studies could investigate the potential therapeutic applications of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide in various diseases, including neurodegenerative diseases and inflammatory disorders.
合成法
The synthesis of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide involves the reaction of 4-bromobenzylamine with ethyl 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoate in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrolyzed to obtain N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide. The purity of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide can be further enhanced by recrystallization.
科学的研究の応用
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been studied for its anti-diabetic properties. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
分子式 |
C12H11BrN2O3S |
|---|---|
分子量 |
343.2 g/mol |
IUPAC名 |
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide |
InChI |
InChI=1S/C12H11BrN2O3S/c13-8-1-3-9(4-2-8)14-10(16)5-6-15-11(17)7-19-12(15)18/h1-4H,5-7H2,(H,14,16) |
InChIキー |
GPSKSEDNAGNEGI-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

